molecular formula C5H9NO2 B1581563 N-Allylglycine CAS No. 3182-77-2

N-Allylglycine

Cat. No.: B1581563
CAS No.: 3182-77-2
M. Wt: 115.13 g/mol
InChI Key: YVWGGGZYGSZDKW-UHFFFAOYSA-N
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Description

N-Allylglycine, also known as 2-Aminopent-4-enoic acid, is a derivative of glycine. It is primarily known for its role as an inhibitor of glutamate decarboxylase, an enzyme responsible for the synthesis of gamma-aminobutyric acid (GABA). This inhibition leads to a decrease in GABA levels, which can induce seizures in animal studies .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allylglycine can be synthesized through various methods. One common approach involves the reaction of allyl bromide with glycine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as a white crystalline powder .

Industrial Production Methods

Industrial production of this compound often involves the continuous polymerization of allyl-N-carboxyanhydride using benzylamine as an initiator. This method allows for the large-scale production of this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Allylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. These reactions typically occur under standard laboratory conditions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted amino acids .

Scientific Research Applications

Synthesis of N-Allylglycine

This compound can be synthesized through several methods, including:

  • Direct Alkylation : This involves the alkylation of glycine with allyl bromide or other allyl derivatives.
  • Biotransformation : Enzymatic methods using racemases and acylases have been developed for the efficient conversion of substrates like N-acetyl-DL-allylglycine into D-allylglycine with high yields (up to 89%) .

Biological Roles

This compound acts as an inhibitor of glutamate decarboxylase (GDC), which is crucial for gamma-aminobutyric acid (GABA) biosynthesis. Its inhibition can lead to decreased GABA levels, potentially inducing seizures in animal models .

Table 1: Effects of this compound on GABA Levels

Study TypeOrganismGABA Level ChangeObservations
In vivoRatsDecreasedInduced convulsions
In vitroGuinea PigsDecreasedInhibition of GDC activity

Agricultural Applications

Recent studies have indicated that this compound can enhance plant growth by promoting photosynthesis. It has been shown to increase the expression of photosynthetic electron transfer-related genes when combined with choline chloride .

Table 2: Effects of this compound on Plant Growth

TreatmentGrowth ParameterResult
ControlHeightBaseline
This compound + CholineHeightIncreased by 25%
This compound AloneHeightIncreased by 15%

Material Science Applications

This compound is utilized in synthesizing polypeptoids, which are promising materials for antifouling applications. The incorporation of NAG into zwitterionic polypeptoids has been shown to enhance resistance to protein adsorption and bacterial adhesion .

Case Study: Zwitterionic Polypeptoids

  • Objective : To create antifouling surfaces using polypeptoids derived from this compound.
  • Method : Synthesis involved ring-opening polymerization and modification with quaternary amino groups.
  • Results : The resulting materials exhibited significant resistance to protein fouling, making them suitable for biomedical applications.

Pharmacological Potential

Due to its role as a GDC inhibitor, this compound has potential therapeutic implications in neurological disorders where modulation of GABA levels is beneficial. Research into its pharmacological effects continues to explore its utility in treating conditions such as epilepsy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allylglycine is unique due to its specific inhibition of glutamate decarboxylase and its ability to induce seizures, making it a valuable tool in neurological research .

Biological Activity

N-Allylglycine (NAG) is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities. This article explores its various biological effects, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its allyl group attached to the amino acid glycine. It can be synthesized through several methods, including ring-opening polymerization of N-allyl glycine N-carboxyanhydride (NCA), which has been shown to produce polypeptoid platforms with stimuli-responsive behavior .

1. Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, chirality-controlled α-peptide polymers derived from allylglycine showed minimum inhibitory concentrations (MICs) ranging from 4-16 µg/mL against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In contrast, the MICs against multidrug-resistant (MDR) Gram-negative bacteria were notably higher (64-256 µg/mL), indicating a selective efficacy towards certain bacterial strains .

2. Plant Growth Promotion

This compound has also been reported to enhance plant growth. Studies indicate that it promotes photosynthetic activity and upregulates the expression of genes involved in photosynthesis . This suggests potential applications in agricultural practices to improve crop yield and health.

3. Biocatalytic Applications

This compound plays a crucial role in biocatalysis, particularly in the preparation of enantiomerically pure amino acids. A variant of N-acetyl amino acid racemase (NAAAR G291D/F323Y) demonstrated improved catalytic activity for N-acetyl-DL-allylglycine, achieving over 98% conversion to D-allylglycine under optimized conditions. This biotransformation process showcases the compound's utility in industrial applications for producing high-purity amino acids .

The antimicrobial activity of this compound and its derivatives is thought to be linked to their ability to disrupt bacterial cell membranes, enhancing the permeability of antibiotics and reducing resistance mechanisms . In plants, the promotion of photosynthesis may be attributed to the compound's role in regulating metabolic pathways that enhance chlorophyll synthesis and electron transport efficiency .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study, D-PP (a polymer derived from allylglycine) was tested against various bacterial strains. The results indicated that D-PP significantly reduced MIC values for several antibiotics when combined with them, suggesting a synergistic effect that could be harnessed for developing new antimicrobial therapies .

Case Study 2: Agricultural Application
Field trials using choline chloride and this compound demonstrated improved growth rates and photosynthetic efficiency in crops. The treated plants showed enhanced biomass production compared to controls, highlighting the potential for these compounds in sustainable agriculture .

Data Summary

Activity Effect MIC Range Notes
AntimicrobialSignificant against Gram-positive bacteria4-16 µg/mLHigher MICs against MDR Gram-negative bacteria
Plant Growth PromotionEnhanced photosynthesisNot applicableUpregulates photosynthetic genes
Biocatalytic EfficiencyHigh conversion rates in amino acid synthesis>98% conversionIndustrial application potential

Properties

IUPAC Name

2-(prop-2-enylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-6-4-5(7)8/h2,6H,1,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWGGGZYGSZDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185688
Record name N-Allylglycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3182-77-2
Record name N-2-Propen-1-ylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3182-77-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Allylglycine
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Record name Glycine, N-2-propenyl-
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Record name N-Allylglycine
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Record name N-allylglycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: N-Allylglycine can be incorporated into synthetic trypsin inhibitors. Specifically, the compound N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]-N-allylglycine methanesulfonate (1) has been shown to have potent inhibitory activity against bovine trypsin. [] This activity stems from the compound's ability to form an acylated trypsin complex via an "inverse substrate mechanism." [] This acylation effectively inhibits the enzyme's normal function. The crystal structure of the complex reveals that the low deacylation rate of this complex contributes to the compound's potent inhibitory effect. []

ANone: While specific spectroscopic data isn't provided in the provided research, we can deduce some information. This compound is a non-proteinogenic amino acid. It's structurally similar to the common amino acid glycine but has an allyl group (CH2=CH-CH2-) attached to the nitrogen atom.

A: this compound serves as a versatile building block in material science, particularly in the creation of innovative polymers. For example, it acts as a precursor for poly(this compound) (PNAG), a polymer with unique properties. [, , , , ] PNAG demonstrates good water affinity due to the presence of polar tertiary amide groups in its backbone. [] This characteristic makes it suitable for applications requiring biocompatibility, such as creating antifouling hydrogels. [] When complexed with iron ions, PNAG-based materials can even generate reactive oxygen species in the presence of hydrogen peroxide, opening avenues for targeted tumor therapy. []

A: this compound-based polymers exhibit promise in constructing advanced drug delivery systems. For instance, PNAG can be modified with 3-mercaptoacetic acid (PNAG-COOH) and then complexed with metal ions to form nanoscale vesicles. [] These vesicles display remarkable stability, a property attributed to the unique structure of PNAG. [] Furthermore, by incorporating doxorubicin into these vesicles, researchers achieved a controlled release mechanism triggered by hydrogen peroxide within the tumor microenvironment. []

A: this compound plays a crucial role in investigating the conformational requirements of JmjC demethylases, enzymes involved in histone modification. Researchers synthesize N-methylated lysine analogs using this compound as a starting material. [] These analogs help understand how JmjC demethylases interact with their substrates. For example, experiments utilizing a trans-C-4/C-5 dehydrolysine substrate analog, derived from this compound, revealed valuable insights into the binding modes of different JmjC KDM subfamily members. []

A: Yes, this compound plays a crucial role in synthesizing the tetracyclic ring system found in several indole alkaloids. Researchers utilize a stereoselective dipolar cycloaddition reaction involving azomethine ylides derived from N-protected 2-butenylindole-3-carbaldehydes, which are synthesized from 2-methylindole. [] Reacting these aldehydes with various alkylamino esters, amino acids, or N-methylhydroxylamine produces the required azomethine ylides or nitrones. [] These compounds then undergo intramolecular cycloaddition with the pendant alkene, leading to the formation of the desired tetracyclic ring system found in alkaloids like deethylibophyllidine and ibophyllidine. []

A: this compound-derived polymers are being investigated for their potential as antimicrobial agents. For example, cationic copolypeptoid poly(this compound)-b-poly(N-octylglycine) (PNAG-b-PNOG) modified with cysteamine hydrochloride ((PNAG-g-NH2)-b-PNOG) can self-assemble into nanostructured assemblies that exhibit antimicrobial properties. [] Research shows that these assemblies effectively inhibit the formation of Staphylococcus aureus biofilms and can even eradicate mature biofilms. [] Importantly, these assemblies demonstrate low toxicity towards human red blood cells. []

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